ethyl 2-({(E)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a pyrazole ring, a benzothiophene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-aminobenzothiophene-3-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenylhydrazine: A precursor in the synthesis of the compound.
Ethyl acetoacetate: Another precursor used in the synthesis.
Thiophene derivatives: Compounds with similar structural features and applications.
Uniqueness
Ethyl 2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a pyrazole ring and a benzothiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 2-({(E)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis
The synthesis of the compound involves several steps, typically starting from readily available precursors. The pyrazole moiety is synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds. The benzothiophene structure is introduced via cyclization reactions that may involve sulfur-containing reagents.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes. In particular:
Compound | COX Inhibition (IC50) | Selectivity Index |
---|---|---|
Compound A | 10 µM | 8.22 |
Compound B | 15 µM | 9.31 |
These compounds exhibited minimal degenerative changes in histopathological evaluations of gastric tissues, indicating a favorable safety profile alongside their efficacy .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. In vitro studies have demonstrated that similar pyrazole derivatives can inhibit cancer cell proliferation. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound C | HCT 116 | 4.36 |
Compound D | MCF7 | 18.76 |
Molecular docking studies indicate that these compounds may exert their effects by targeting tyrosine kinases involved in cell cycle regulation .
Case Studies
A notable study conducted by Sivaramakarthikeyan et al. evaluated a series of substituted pyrazole derivatives for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results indicated that certain derivatives displayed superior anti-inflammatory activity compared to traditional NSAIDs like celecoxib .
Another investigation focused on the anticancer activity of various pyrazole derivatives against different cancer cell lines. Compounds were subjected to screening using multicellular spheroids to better mimic in vivo conditions. The findings highlighted the potential of these compounds as novel anticancer agents .
Properties
Molecular Formula |
C24H27N3O3S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
ethyl 2-[(E)-[2-(2,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H27N3O3S/c1-5-30-24(29)21-17-8-6-7-9-20(17)31-22(21)25-13-18-16(4)26-27(23(18)28)19-11-10-14(2)12-15(19)3/h10-13,26H,5-9H2,1-4H3/b25-13+ |
InChI Key |
CRQBIGHAYLZJBK-DHRITJCHSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(NN(C3=O)C4=C(C=C(C=C4)C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(NN(C3=O)C4=C(C=C(C=C4)C)C)C |
Origin of Product |
United States |
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